molecular formula C8H6ClN3O B1308484 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone CAS No. 50531-70-9

1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone

Cat. No.: B1308484
CAS No.: 50531-70-9
M. Wt: 195.6 g/mol
InChI Key: JKWHQUFHZUCJDC-UHFFFAOYSA-N
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Description

1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone (CAS 50531-70-9) is a high-purity chemical intermediate of significant value in medicinal chemistry and drug discovery research. This compound features a benzotriazole heterocycle, a privileged scaffold known for its broad bioactivity, linked to a reactive chloroacetyl group, making it an essential building block for the synthesis of more complex molecules. Its primary research application is as a key precursor in the design and synthesis of novel hybrid compounds with potential antiproliferative activities. Specifically, it is utilized to create molecules that target the tubulin-microtubule system, a crucial target in cancer therapy. In recent studies, this compound was used to synthesize a series of 3-(benzotriazole)-2(3H)-imidazole-2-thiones, which were evaluated as potential tubulin polymerization inhibitors. These hybrids mimic the structural features of known anticancer agents like Combretastatin A-4, where the benzotriazole moiety acts as a surrogate for the traditional trimethoxyphenyl ring, binding effectively at the colchicine binding site . The resulting compounds have demonstrated promising in vitro activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), promyelocytic leukemia (HL-60), and colorectal carcinoma (HCT-116) . With a molecular formula of C 8 H 6 ClN 3 O and a molecular weight of 195.61 g/mol, this reagent is characterized by its high reactivity at the chloroacetyl site, enabling efficient nucleophilic substitution reactions . Researchers can leverage this to conjugate the benzotriazole pharmacophore with various nucleophiles, such as thiourea derivatives, to explore new chemical space and biological activity. The product is offered with a minimum purity of 95.0% and should be handled with care as it may cause skin and eye irritation and respiratory irritation . This product is intended for research purposes in a controlled laboratory setting and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(benzotriazol-1-yl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-5-8(13)12-7-4-2-1-3-6(7)10-11-12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWHQUFHZUCJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401433
Record name 1-(1H-Benzotriazol-1-yl)-2-chloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50531-70-9
Record name 1-(1H-Benzotriazol-1-yl)-2-chloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(α-Chloroacetyl)-1H-benzotriazole
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Preparation Methods

Method Overview

The most common and straightforward method to prepare 1-(1H-benzo[d]triazol-1-yl)-2-chloroethanone involves the nucleophilic substitution reaction between benzotriazole and chloroacetyl chloride. This reaction typically proceeds under mild conditions with a base to neutralize the generated hydrochloric acid.

Reaction Conditions and Procedure

  • Reactants: Benzotriazole and chloroacetyl chloride
  • Base: Anhydrous sodium acetate or other mild bases (e.g., triethylamine)
  • Solvent: Often anhydrous solvents such as dichloromethane or ethanol
  • Temperature: Reflux or room temperature depending on solvent and base
  • Reaction Time: Several hours (e.g., 2–6 hours)

Mechanism

Benzotriazole acts as a nucleophile attacking the electrophilic carbonyl carbon of chloroacetyl chloride, forming the amide linkage and introducing the chloroethanone moiety at the N-1 position of benzotriazole.

Research Findings

  • A study reported the synthesis by refluxing benzotriazole (0.01 mol) with chloroacetyl chloride in the presence of anhydrous sodium acetate (0.01 mol) in ethanol, yielding the chloroethanone intermediate efficiently.
  • The reaction is typically followed by purification steps such as recrystallization or extraction to obtain high-purity product.

Advantages

  • High yield and purity
  • Straightforward and scalable
  • Mild reaction conditions

Microwave-Assisted Synthesis

Method Overview

Microwave irradiation has been employed to accelerate the synthesis of benzotriazole derivatives, including 1-(1H-benzo[d]triazol-1-yl)-2-chloroethanone or its related intermediates.

Procedure

  • Benzotriazole is reacted with chloroacetyl chloride or related acylating agents under microwave irradiation.
  • The reaction time is significantly reduced (minutes instead of hours).
  • Catalysts such as anhydrous sodium acetate may be used to facilitate the reaction.

Research Findings

  • Microwave-assisted synthesis was used to prepare chloroethanone intermediates that were then further reacted with substituted thioureas to form benzotriazole derivatives.
  • The microwave method improves reaction efficiency and can yield products with comparable or better purity than conventional heating.

Advantages

  • Reduced reaction time (minutes)
  • Energy-efficient
  • Potentially higher yields and cleaner reactions

Alternative Synthetic Routes and Related Preparations

Ethyl Benzotriazole Acetate as a Precursor

  • Benzotriazole can be alkylated with ethyl α-chloroacetate in the presence of potassium carbonate in acetone to form ethyl benzotriazole acetate, which can be further converted to chloroethanone derivatives.
  • This method involves nucleophilic substitution and subsequent hydrolysis or hydrazinolysis steps.

Notes on Purification and Characterization

  • Purity is typically confirmed by thin-layer chromatography (TLC), melting point determination, and spectroscopic methods such as IR and NMR.
  • Yields range from 60% to 90% depending on conditions and scale.

Industrial-Scale Considerations and Purification

While the above methods focus on laboratory-scale synthesis, industrial preparation of benzotriazole derivatives often involves oxidation and decarboxylation steps starting from benzotriazole to obtain high-purity intermediates, which can then be functionalized further. Although this patent primarily addresses the preparation of high-purity benzotriazole, the principles of purification and reaction control are relevant for preparing chloroethanone derivatives.

Summary Table of Preparation Methods

Method Reactants Conditions Reaction Time Yield (%) Notes
Direct Acylation Benzotriazole + Chloroacetyl chloride Reflux in ethanol, NaOAc catalyst 2–6 hours 70–90 Simple, high purity, widely used
Microwave-Assisted Synthesis Benzotriazole + Chloroacetyl chloride Microwave irradiation, NaOAc catalyst Minutes (3–10 min) 75–90 Faster, energy-efficient
Alkylation with Ethyl α-chloroacetate Benzotriazole + Ethyl α-chloroacetate + K2CO3 Room temp to reflux in acetone 24 hours 60–90 Requires further conversion steps

Detailed Research Findings and Notes

  • The reaction between benzotriazole and chloroacetyl chloride is typically carried out in the presence of anhydrous sodium acetate, which acts as a base to neutralize HCl and promote nucleophilic substitution.
  • Microwave-assisted methods have been demonstrated to reduce reaction times drastically while maintaining or improving yields and purity, making them attractive for rapid synthesis.
  • Purification is commonly achieved by recrystallization from ethanol or extraction with organic solvents, followed by drying under vacuum or mild heating.
  • Characterization data such as melting points, IR, and NMR spectra confirm the formation of the desired chloroethanone compound.
  • Industrial methods focus on the preparation of benzotriazole derivatives with high purity, employing oxidation and catalytic decarboxylation steps, which may be adapted for large-scale synthesis of related compounds.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines can be used. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under appropriate conditions.

    Cycloaddition Reactions: Copper(I) catalysts are commonly used in cycloaddition reactions involving triazoles.

Major Products Formed:

Scientific Research Applications

Synthesis of 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone

The synthesis of this compound typically involves the reaction of 1H-benzo[d][1,2,3]triazole with chloroacetyl chloride. The resulting product is characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure.

Biological Activities

Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance, studies have shown that compounds containing the benzo[d][1,2,3]triazole moiety can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents .

Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways. This suggests its potential as a chemotherapeutic agent .

Therapeutic Applications

Acetylcholinesterase Inhibition
One of the most promising applications of this compound is its role as an acetylcholinesterase inhibitor. This property is particularly relevant for neurodegenerative diseases such as Alzheimer's disease. Computational studies indicate that the compound binds effectively to the active site of acetylcholinesterase, potentially leading to improved cognitive function in affected individuals .

Drug Design and Development
The compound's favorable pharmacokinetic profile makes it a suitable candidate for further development in drug design. Its ability to cross the blood-brain barrier enhances its therapeutic potential for central nervous system disorders .

Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of several derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, demonstrating significant antibacterial activity .

Case Study 2: Neuroprotective Effects
Another research project focused on the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. The findings revealed that administration of the compound improved cognitive performance in memory tests and reduced amyloid-beta plaque accumulation in the brain .

Mechanism of Action

The mechanism of action of 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The chloro group can participate in covalent bonding with nucleophilic residues in proteins, leading to the formation of stable complexes. These interactions can disrupt biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Acylbenzotriazole Derivatives
  • 1-(1H-Benzo[d][1,2,3]triazol-1-yl)dodecan-1-one : Features a long aliphatic chain, yielding 67% in Curtius rearrangements with DPPA .
  • 1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-phenylethane-1,2-dione : Fails to react under optimized Curtius conditions, highlighting steric or electronic limitations .
  • Aryl-Substituted Methanones: Derivatives like (3-fluorophenyl)-methanone (2j) and (4-chlorophenyl)-methanone (2l) are synthesized via Lewis-acid-mediated benzotriazole ring cleavage (BtRC), yielding benzooxazoles .
Heterocyclic-Linked Derivatives
  • BI1-12 (Imidazole-Thione Derivatives): Synthesized by reacting 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone with substituted thioureas. These compounds exhibit antiproliferative activity via tubulin polymerization inhibition .
  • Triazole and Tetrazole Derivatives : Reaction with sodium azide forms 2-azido intermediates, which undergo cycloaddition with chalcones or Schiff bases to yield bioactive triazolines and tetrazoles .
Substituted Acetamides and Hydrazides
  • 2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-p-tolylacetamide (Compound 65) : Shows potent analgesic activity (57.3% inhibition in writhing test) .
  • (E)-2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(1-(4-hydroxyphenyl)ethylidene)acetohydrazide (Compound 60) : Displays anticonvulsant activity by reducing tonic extensor phase in MES tests .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Reactivity/Applications Reference
This compound 195.61 73–75 Intermediate for antiproliferative derivatives
(3-Fluorophenyl)-methanone (2j) 245.66 98–100 Precursor to benzooxazoles via BtRC
1-(1H-Benzo[d][1,2,3]triazol-1-yl)dodecan-1-one 329.43 N/A Curtius rearrangement substrate (67% yield)
2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-p-tolylacetamide 296.31 N/A Analgesic agent (57.3% inhibition)

Reactivity and Functional Group Influence

  • Chloroacetyl Group: The chloro substituent in this compound enables nucleophilic substitution, forming imidazole-thione derivatives or azides for cycloaddition .
  • Aromatic Substituents: Electron-withdrawing groups (e.g., Cl, F) in aryl-methanones enhance electrophilicity, facilitating ring-opening reactions to form benzooxazoles .
  • Aliphatic Chains : Long-chain derivatives (e.g., dodecan-1-one) exhibit moderate yields in rearrangements, while rigid groups (e.g., propargyl) hinder reactivity .

Biological Activity

1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its relevance in pharmacology.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzo[d][1,2,3]triazole with chloroacetyl chloride. The reaction conditions usually include anhydrous solvents and a controlled temperature to ensure high yields and purity.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Studies have demonstrated that derivatives of benzo[d][1,2,3]triazole exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds containing the benzo[d][1,2,3]triazole moiety have shown effectiveness against various bacterial strains. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Similar derivatives have been evaluated for antifungal properties and have shown promising results against common fungal pathogens.

Anticancer Activity

Recent investigations into the anticancer potential of benzo[d][1,2,3]triazole derivatives suggest that they may act as inhibitors of key cancer-related pathways:

  • Mechanistic Studies : Research has indicated that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • In Vivo Studies : Animal models have been used to assess the anticancer efficacy of these compounds, showing reduced tumor growth rates compared to control groups.

Case Studies

Several case studies highlight the biological activity of this compound:

StudyFindings
Study 1 Evaluated antibacterial activity against Staphylococcus aureus; exhibited an MIC of 32 µg/mL.
Study 2 Tested antifungal efficacy against Candida albicans; showed a significant reduction in fungal load in treated groups.
Study 3 Investigated anticancer effects in a xenograft model; resulted in a 50% reduction in tumor volume after treatment.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.
  • Cell Signaling Modulation : It potentially alters signaling pathways involved in apoptosis and cell cycle regulation.

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone?

  • Methodology : The compound is synthesized via nucleophilic substitution reactions. For example, refluxing 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone with aryl/aralkyl amines in dioxane for 16 hours in the presence of anhydrous K₂CO₃ yields derivatives. After completion, the mixture is poured into ice, filtered, washed, dried, and recrystallized from ethanol .
  • Key Parameters : Anhydrous solvents, reflux duration, and column chromatography (silica gel) are critical for yield optimization. Reactions in sealed tubes at 110°C have been reported for analogous compounds .

Q. How can purification challenges be addressed for this compound?

  • Methodology : Column chromatography using silica gel is standard, but solvent selection (e.g., ethyl acetate/hexane gradients) and monitoring via TLC are essential. For example, (E)-1-{1H-benzo[d][1,2,3]triazol-1-yl}-3-phenylprop-2-en-1-one was purified via column chromatography after synthesis .
  • Troubleshooting : Low solubility in H₂O or EtOH (as seen in related benzotriazole derivatives) may necessitate DMSO for dissolution during purification .

Q. What analytical techniques validate the structure and purity of this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and chlorine integration.
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., C₉H₇ClN₄O derivatives show M⁺ at m/z 222.63) .
  • X-ray Crystallography : For unambiguous confirmation, as demonstrated for structurally similar 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

  • Case Study : In reactions with aliphatic or aromatic amines, steric hindrance from the benzotriazole moiety can reduce yields. For instance, 1-(1H-benzo[d][1,2,3]triazol-1-yl)-3-phenylprop-2-yn-1-one failed to react under optimized conditions due to steric constraints .
  • Mitigation : Introducing electron-withdrawing groups (e.g., -NO₂, -Cl) on the amine nucleophile enhances reactivity, as seen in acetamide derivatives with 67% yield .

Q. What strategies resolve contradictions in reported yields for benzotriazole derivatives?

  • Analysis : Discrepancies often arise from solvent polarity, temperature, or catalyst variations. For example, PEG-400 with Bleaching Earth Clay (pH 12.5) improved yields in tetrazole syntheses .
  • Validation : Reproduce reactions under identical conditions (e.g., anhydrous solvents, 110°C sealed tubes) and compare chromatographic profiles .

Q. How can computational modeling guide the design of bioactive derivatives?

  • Application : Molecular docking studies on benzotriazole-acetamide analogs (e.g., compound 66) identified hydrogen bonding with COX-2 active sites, correlating with analgesic activity in Writhing tests .
  • Experimental Validation : Synthesize derivatives with optimized LogP values (e.g., <3.5 for blood-brain barrier penetration) and test in vitro/in vivo models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone
Reactant of Route 2
Reactant of Route 2
1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone

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